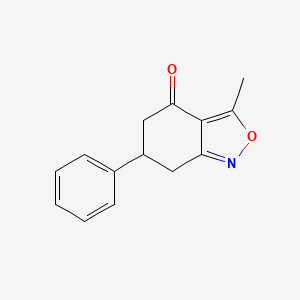![molecular formula C20H16ClN3O2 B5588799 4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)
4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" often involves multi-step reactions including the formation of quinoline derivatives and subsequent modifications. For instance, electrochemical oxidation has been used to synthesize highly conjugated bisindolyl-p-quinone derivatives from 4-(piperazin-1-yl)phenols in the presence of indole derivatives, showcasing a unique regioselectivity in the synthesis process (Amani, Khazalpour, & Nematollahi, 2012).
Molecular Structure Analysis
The molecular structure of compounds containing the piperazine and quinoline units has been extensively studied, with methods such as X-ray crystallography providing detailed insights. For example, single-crystal X-ray crystallography along with spectroscopic techniques like FT-IR, 1H-NMR, and UV-Visible spectroscopy have been employed to characterize the structure of quinoline derivatives, revealing information about their electronic and spatial configuration (Murugesan et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" and similar compounds is influenced by their functional groups. For example, the presence of a piperazine ring and a quinoline moiety can lead to a variety of chemical reactions, including nucleophilic substitutions and electrochemical oxidation reactions. Such reactions are fundamental for the synthesis of complex molecules with potential biological activities (Desai et al., 2017).
Physical Properties Analysis
The physical properties of "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" such as solubility, melting point, and crystalline form can be deduced from its molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including its behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are pivotal for understanding the compound's interactions at a molecular level. These properties are influenced by the compound's electronic structure, which can be analyzed through DFT calculations to determine the HOMO-LUMO gap and Fukui function, providing insights into its reactivity (Murugesan et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(8-chloroquinoline-2-carbonyl)-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-16-8-4-5-14-9-10-17(22-19(14)16)20(26)23-11-12-24(18(25)13-23)15-6-2-1-3-7-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZSMGJQITALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=C(C=CC=C3Cl)C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-Chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)
![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)


![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)